molecular formula C10H16N3O11P3+2 B12073737 Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-N-methyl-

Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-N-methyl-

Cat. No.: B12073737
M. Wt: 447.17 g/mol
InChI Key: PXYPVOHBGXPMMN-UHFFFAOYSA-P
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Description

Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- is a cytosine nucleotide containing three phosphate groups esterified to the sugar moiety. This compound is a derivative of cytidine triphosphate, which plays a crucial role in various biochemical processes, including RNA synthesis and phospholipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- typically involves the phosphorylation of cytidine derivatives. The process includes the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as chromatography for purification. The production also adheres to stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cytidine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various cytidine analogs .

Scientific Research Applications

Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- involves its incorporation into RNA by RNA polymerases. It acts as a substrate for these enzymes, facilitating the synthesis of RNA strands. The compound also interacts with various enzymes involved in phospholipid metabolism, contributing to cell membrane synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- is unique due to its specific structural modifications, which confer distinct biochemical properties. The N-methyl group and the deoxy modification enhance its stability and alter its interaction with enzymes, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C10H16N3O11P3+2

Molecular Weight

447.17 g/mol

IUPAC Name

hydroxy-[hydroxy-[[3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxophosphaniumyl]oxyphosphoryl]oxy-oxophosphanium

InChI

InChI=1S/C10H14N3O11P3/c1-11-8-2-3-13(10(15)12-8)9-4-6(14)7(22-9)5-21-26(18)24-27(19,20)23-25(16)17/h2-3,6-7,9,14H,4-5H2,1H3,(H-2,11,12,15,16,17,19,20)/p+2

InChI Key

PXYPVOHBGXPMMN-UHFFFAOYSA-P

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O

Origin of Product

United States

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